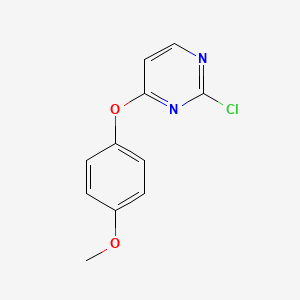

2-Chloro-4-(4-methoxyphenoxy)pyrimidine

説明

特性

IUPAC Name |

2-chloro-4-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCIKDNPVQXGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 4-position with the 4-methoxyphenoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

2-Chloro-4-(4-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-(4-methoxyphenoxy)pyrimidine, while coupling reactions can produce various biaryl derivatives.

科学的研究の応用

2-Chloro-4-(4-methoxyphenoxy)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Substituent Effects

- 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)Pyrimidine (): Replacing the 4-methoxyphenoxy group with a 3-nitrophenoxy group introduces an electron-withdrawing nitro group, increasing electrophilicity at the pyrimidine ring. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions compared to the methoxy analog. The thiophen-2-yl group at the 6-position further modulates electronic properties, improving π-π stacking in target binding .

- 2-Chloro-4-(Pyridin-4-yl)Pyrimidine () :

The pyridinyl substituent introduces a basic nitrogen, altering solubility and hydrogen-bonding capabilities. This structural variation is critical for kinase inhibition applications, where pyridine-containing analogs often exhibit enhanced target affinity .

Heterocyclic Modifications

- Thieno[3,2-d]Pyrimidine Derivatives (): Thieno-fused pyrimidines, such as 2-chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine, exhibit planar structures that enhance DNA intercalation or enzyme inhibition. These compounds demonstrate superior anticonvulsant activity (ED₅₀ = 30 mg/kg in MES tests) compared to non-fused pyrimidines like 2-Chloro-4-(4-methoxyphenoxy)pyrimidine, likely due to increased lipophilicity and CNS penetration .

- Furo[2,3-d]Pyrimidine Derivatives (): Compounds like 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine exhibit rigid bicyclic frameworks, reducing conformational flexibility but improving metabolic stability. The furan oxygen enhances hydrogen-bond acceptor capacity, influencing pharmacokinetics .

Nucleophilic Substitution Reactions

- 2-Chloro-4-Vinylpyrimidine Derivatives (): Vinyl-substituted analogs undergo conjugate addition with nucleophiles (e.g., thiols, amines), followed by chloride displacement. This two-step strategy contrasts with the direct NAS used for this compound, offering broader functional group compatibility .

- 4-Chloro-5-Fluoro-2-Methoxypyrimidine () :

Fluorine substitution at the 5-position requires specialized fluorination reagents (e.g., Selectfluor), increasing synthetic complexity compared to methoxy or chloro derivatives. The fluorine atom’s electronegativity enhances metabolic stability but complicates purification .

Pharmacological Activity

Anticancer Activity

- 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)Pyrimidine (): This compound inhibits topoisomerase II at IC₅₀ = 1.2 μM, outperforming methoxyphenoxy analogs (IC₅₀ > 10 μM) in lung cancer models. The nitro group’s electron-withdrawing effect enhances DNA damage induction .

- 2-Chloro-4-(Pyridin-3-yl)Pyrimidine (): Demonstrates potent EGFR inhibition (IC₅₀ = 0.8 nM) due to pyridine’s coordination with kinase Mg²⁺ ions. The methoxyphenoxy variant lacks this metal-binding capability, limiting kinase affinity .

CNS Activity

- 2-Chloro-4-(1-Phenylvinyl)Pyrimidine (): Shows serotonin receptor (5-HT₂A) antagonism (Kᵢ = 15 nM), attributed to the vinyl group’s planar geometry. The methoxyphenoxy analog’s bulkier substituent reduces CNS penetration, limiting receptor engagement .

- Thieno[3,2-d]Pyrimidines (): Achieve 80% seizure protection in MES models at 100 mg/kg, surpassing non-fused pyrimidines. Enhanced blood-brain barrier permeability is linked to the thiophene ring’s lipophilicity .

Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| This compound | 265.7 | 2.8 | 0.12 (PBS) | 4-Methoxyphenoxy, 2-Chloro |

| 2-Chloro-4-(3-nitrophenoxy)pyrimidine | 296.7 | 3.1 | 0.08 (PBS) | 3-Nitrophenoxy, 2-Chloro |

| 4-Chloro-5-Fluoro-2-methoxypyrimidine | 162.5 | 1.5 | 1.4 (DMSO) | 5-Fluoro, 2-Methoxy |

| 2-Chloro-4-(pyridin-4-yl)pyrimidine | 191.6 | 1.2 | 0.9 (DMSO) | 4-Pyridinyl, 2-Chloro |

The methoxyphenoxy derivative’s higher logP (2.8) reflects increased lipophilicity compared to pyridinyl (1.2) or fluoro (1.5) analogs, impacting membrane permeability and oral bioavailability.

生物活性

2-Chloro-4-(4-methoxyphenoxy)pyrimidine is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied extensively for its interactions with various biological targets, including enzymes and cellular pathways. Below is a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 236.65 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with a chlorine atom at position 2 and a 4-methoxyphenoxy group at position 4, which enhances its biological activity.

Target Interactions

This compound interacts with several biological targets:

- Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The compound's IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .

- Nucleic Acids : The compound may also interact with nucleic acids, influencing gene expression and cellular signaling pathways.

Mode of Action

The primary mode of action involves:

- Nucleophilic Substitution Reactions : This mechanism allows the compound to modify cellular components, leading to altered cellular responses.

- Inhibition of Cytokines : It has been reported to reduce levels of interleukins such as IL-2 and IL-8, which play crucial roles in inflammatory responses.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit potent anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity significantly. For instance, compounds derived from this structure showed IC50 values around 0.04 μmol, indicating strong inhibition capabilities .

Anticancer Properties

The compound has been identified as a promising candidate in anticancer research:

- Cell Proliferation Inhibition : It has been shown to inhibit cell division in various cancer cell lines by modulating mitotic regulators.

- Potential Applications : Its derivatives are being explored as antimitotic agents, particularly in formulations aimed at treating conditions like psoriasis.

Synthesis and Evaluation

A variety of synthetic methods have been developed for creating derivatives of this compound. These derivatives have been evaluated for their biological activities through various assays:

- In Vitro Assays : Testing against COX enzymes and cytokine levels.

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects through carrageenan-induced paw edema tests.

| Study | Method | Findings |

|---|---|---|

| Tageldin et al. (2021) | In vitro COX inhibition | Significant suppression of COX-2 activity; IC50 = 0.04 μmol |

| Pendergrass (2020) | Animal models | Reduction in inflammatory symptoms in psoriasis models; enhanced patient outcomes |

Q & A

Basic: What are the recommended safety protocols when handling 2-Chloro-4-(4-methoxyphenoxy)pyrimidine in laboratory settings?

Answer:

Handling halogenated pyrimidines requires strict adherence to safety protocols. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization is possible .

- Containment: Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .

- Waste Management: Segregate halogenated waste and dispose via certified chemical waste handlers to prevent environmental contamination .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A validated method involves:

Substrate Preparation: React 4-methoxyphenol with a chloropyrimidine precursor (e.g., 2,4-dichloropyrimidine) under basic conditions.

Optimization: Use anhydrous DMF as a solvent with K₂CO₃ as a base at 80–100°C for 6–12 hours. Monitor progress via TLC or HPLC .

Work-up: Extract with dichloromethane, wash with brine, and purify via silica gel chromatography (yield: ~75–85%) .

| Key Reaction Parameters |

|---|

| Solvent: DMF or THF |

| Base: K₂CO₃ or NaH |

| Temperature: 80–100°C |

| Yield Range: 70–90% |

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 267.05 for C₁₁H₁₀ClN₂O₂⁺) .

- X-ray Crystallography: Resolves bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between pyrimidine and methoxyphenoxy groups (e.g., 64.2°) .

Advanced: How can researchers resolve contradictions in biological activity data observed for derivatives across different assay systems?

Answer:

Discrepancies often arise from assay-specific variables. Mitigation strategies include:

- Standardization: Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., pH, temperature) for comparative studies .

- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and validate target engagement via competitive binding assays .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile IC₅₀ variations caused by differences in protein expression levels or solvent effects .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

- Identify Reactive Sites: Map electrostatic potential surfaces to locate electron-deficient carbons (C-2 and C-4 positions) prone to nucleophilic attack .

- Predict Regioselectivity: Compare activation energies (ΔG‡) for substitution at C-2 vs. C-4. For example, ΔG‡ for C-2 substitution is typically 5–8 kcal/mol lower than C-4 due to resonance stabilization .

Advanced: What strategies can establish structure-activity relationships (SAR) for derivatives in pharmacological studies?

Answer:

SAR development requires systematic structural modifications:

Core Modifications: Introduce substituents (e.g., -CF₃, -NO₂) at the pyrimidine C-5/C-6 positions to assess steric/electronic effects on target binding .

Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

In Vivo Validation: Test top candidates in rodent models for bioavailability and toxicity. For example, logP values <3.5 correlate with improved blood-brain barrier penetration .

| Key SAR Parameters |

|---|

| logP: 2.5–3.5 |

| Hydrogen Bond Donors: ≤2 |

| Polar Surface Area: 50–70 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。